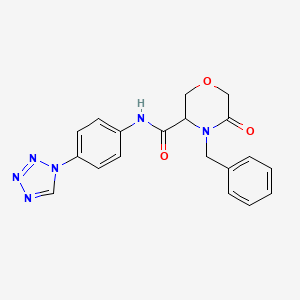

N-(4-(1H-tetrazol-1-yl)phenyl)-4-benzyl-5-oxomorpholine-3-carboxamide

Description

Properties

IUPAC Name |

4-benzyl-5-oxo-N-[4-(tetrazol-1-yl)phenyl]morpholine-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H18N6O3/c26-18-12-28-11-17(24(18)10-14-4-2-1-3-5-14)19(27)21-15-6-8-16(9-7-15)25-13-20-22-23-25/h1-9,13,17H,10-12H2,(H,21,27) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NBKYOZBUPIKQLJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(N(C(=O)CO1)CC2=CC=CC=C2)C(=O)NC3=CC=C(C=C3)N4C=NN=N4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H18N6O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

378.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-(1H-tetrazol-1-yl)phenyl)-4-benzyl-5-oxomorpholine-3-carboxamide typically involves multiple steps:

-

Formation of the Tetrazole Ring: : The tetrazole ring can be synthesized via the cyclization of an azide with a nitrile. For instance, 4-(1H-tetrazol-1-yl)phenylamine can be prepared by reacting 4-aminobenzonitrile with sodium azide in the presence of a catalyst like zinc chloride under reflux conditions.

-

Morpholine Ring Formation: : The morpholine ring can be introduced through a nucleophilic substitution reaction. For example, 4-benzyl-5-oxomorpholine-3-carboxylic acid can be synthesized by reacting benzylamine with ethyl chloroformate, followed by cyclization with diethanolamine.

-

Coupling Reaction: : The final step involves coupling the tetrazole derivative with the morpholine derivative. This can be achieved using coupling reagents such as N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) in an appropriate solvent like dichloromethane.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors for better control over reaction conditions and the implementation of green chemistry principles to reduce waste and energy consumption.

Chemical Reactions Analysis

Types of Reactions

-

Oxidation: : The compound can undergo oxidation reactions, particularly at the benzyl group, leading to the formation of benzaldehyde or benzoic acid derivatives.

-

Reduction: : Reduction reactions can target the carbonyl group in the morpholine ring, potentially converting it to a hydroxyl group.

-

Substitution: : The tetrazole ring can participate in nucleophilic substitution reactions, where the hydrogen atoms can be replaced by various substituents, altering the compound’s properties.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

Substitution: Nucleophilic substitution reactions often employ reagents like alkyl halides or acyl chlorides in the presence of a base.

Major Products

Oxidation: Benzaldehyde, benzoic acid derivatives.

Reduction: Hydroxylated morpholine derivatives.

Substitution: Various substituted tetrazole derivatives.

Scientific Research Applications

Anti-Cancer Applications

Several studies have highlighted the anticancer potential of compounds that share structural similarities with N-(4-(1H-tetrazol-1-yl)phenyl)-4-benzyl-5-oxomorpholine-3-carboxamide. For instance, derivatives of tetrazole have been synthesized and evaluated for their cytotoxic effects against various cancer cell lines.

Case Study: Cytotoxicity Against Glioblastoma

A study investigated the cytotoxic efficacy of newly synthesized tetrazole derivatives against the LN229 glioblastoma cell line. The results indicated significant cell apoptosis, suggesting that tetrazole-containing compounds could serve as potential anticancer agents. The most effective compounds demonstrated substantial DNA damage in cancer cells, leading to increased interest in their further development as therapeutic agents .

Anti-Diabetic Properties

Research has also focused on the anti-diabetic effects of tetrazole derivatives. In vivo studies using genetically modified models such as Drosophila melanogaster have shown that certain tetrazole-based compounds can significantly lower glucose levels, indicating their potential as anti-diabetic agents .

Pharmacological Insights

The pharmacological profile of this compound suggests a multi-target mechanism of action. The compound's structural features allow it to interact with various biological targets, making it a candidate for further investigation in multiple therapeutic areas.

Table: Summary of Biological Activities

Mechanism of Action

The mechanism of action of N-(4-(1H-tetrazol-1-yl)phenyl)-4-benzyl-5-oxomorpholine-3-carboxamide involves its interaction with specific molecular targets. The tetrazole ring can form hydrogen bonds and ionic interactions with enzymes or receptors, potentially inhibiting their activity. The morpholine ring may also contribute to the compound’s binding affinity and specificity by interacting with hydrophobic pockets in the target protein.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s structural analogs can be categorized based on core scaffolds and substituents. Below is a comparative analysis with key derivatives referenced in the evidence:

Tetrazole vs. Triazole Derivatives

- Compound 169 ():

- Structure: 4-(1-(4-chlorobenzyl)-1H-1,2,3-triazol-4-yl)-N-(4-fluorophenethyl)-2-oxo-2H-chromene-3-carboxamide.

- Key Differences:

- Replaces tetrazole with a 1,2,3-triazole ring, reducing acidity (tetrazole pKa ~4.9 vs. triazole pKa ~8.6).

- Chromene core instead of morpholine, altering planarity and hydrogen-bonding capacity.

- 4-Fluorophenethyl substituent introduces a distinct electronic profile compared to the benzyl group in the target compound.

Sulfanyl and Pyrazole Derivatives ()

- Example Structure: 5-(3-Chlorophenylsulfanyl)-1-methyl-3-trifluoromethyl-1H-pyrazole-4-carbaldehyde.

- Key Differences:

- Pyrazole core vs. morpholine, introducing a five-membered aromatic ring with trifluoromethyl and sulfanyl groups.

- Aldehyde functional group absent in the target compound.

Structural and Functional Data Table

| Parameter | Target Compound | Compound 169 (Triazole Analog) | Pyrazole-Sulfanyl Derivative |

|---|---|---|---|

| Core Scaffold | 5-Oxomorpholine | Chromene | Pyrazole |

| Key Substituent | Tetrazole-phenyl, benzyl | Triazole, 4-fluorophenethyl | CF₃, sulfanyl |

| Molecular Weight (g/mol) | ~395 (estimated) | ~454 | ~315 |

| Acidic Group | Tetrazole (pKa ~4.9) | Triazole (pKa ~8.6) | None |

| Lipophilicity (LogP) | Moderate (benzyl) | High (chlorobenzyl) | High (CF₃, sulfanyl) |

| Hypothetical Target | Kinases, GPCRs | Proteases, oxidoreductases | Cytochrome P450 enzymes |

Research Findings and Hypotheses

- Tetrazole Advantage: The target compound’s tetrazole group may offer superior binding to cationic residues (e.g., lysine or arginine) in enzymatic active sites compared to triazole analogs, as seen in angiotensin II receptor blockers .

- Morpholine vs. Chromene: The morpholine core’s semi-rigid structure could restrict conformational flexibility, improving selectivity for kinases (e.g., PI3K or mTOR) over the chromene derivative’s broader target profile .

- Benzyl vs. Halogenated Groups: The benzyl substituent’s lack of halogens (cf. 4-chlorobenzyl in Compound 169) may reduce off-target toxicity linked to halogenated aromatic systems .

Biological Activity

N-(4-(1H-tetrazol-1-yl)phenyl)-4-benzyl-5-oxomorpholine-3-carboxamide, a compound featuring a tetrazole moiety, has garnered attention in medicinal chemistry due to its potential biological activities. Tetrazoles are known for their diverse pharmacological properties, including anticancer, antibacterial, and anti-inflammatory effects. This article synthesizes current research findings regarding the biological activity of this compound, focusing on its mechanisms of action, efficacy against various cell lines, and potential therapeutic applications.

Synthesis and Characterization

The synthesis of this compound typically involves the reaction of appropriate precursors under controlled conditions. Characterization techniques such as Infrared (IR) spectroscopy, Nuclear Magnetic Resonance (NMR), and Mass Spectrometry (MS) are employed to confirm the structural integrity of the synthesized compound. For instance, IR spectra reveal characteristic peaks corresponding to functional groups like C=O and N-H bonds, while NMR provides insights into the molecular environment of hydrogen and carbon atoms.

Anticancer Activity

Recent studies have highlighted the anticancer potential of compounds containing tetrazole moieties. For example, derivatives similar to this compound have shown significant cytotoxicity against various cancer cell lines:

| Cell Line | IC50 (µM) | Mechanism |

|---|---|---|

| HCT116 (Colorectal) | 3.3 - 9.6 | p53-independent pathway |

| MCF-7 (Breast) | < 4.0 | Induction of apoptosis |

| PANC-1 (Pancreatic) | < 8.0 | Cell cycle arrest |

| A375 (Melanoma) | < 8.0 | Inhibition of proliferation |

These findings suggest that the compound may disrupt critical cellular processes in cancer cells, leading to apoptosis or growth inhibition.

Antibacterial Activity

In addition to anticancer properties, tetrazole-containing compounds have exhibited antibacterial activity. For instance, related compounds have shown effectiveness against Gram-positive and Gram-negative bacteria, making them potential candidates for treating infections caused by resistant strains:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Acinetobacter baumannii | 16 µg/mL |

| Pseudomonas aeruginosa | 32 µg/mL |

The mechanism behind this antibacterial activity often involves disruption of bacterial cell wall synthesis or interference with metabolic pathways.

Case Studies

Several case studies have been conducted to evaluate the biological efficacy of this compound:

- Study on Colorectal Cancer : A study involving HCT116 and HT29 cell lines demonstrated that the compound induced significant apoptosis through a mechanism that was independent of the p53 pathway, suggesting alternative routes for therapeutic intervention in colorectal cancer treatment .

- Antibacterial Screening : In a comparative study against various bacterial strains, derivatives of this compound were found to possess potent antibacterial properties, particularly against multi-drug resistant strains .

Q & A

Q. What are the common synthetic routes for N-(4-(1H-tetrazol-1-yl)phenyl)-4-benzyl-5-oxomorpholine-3-carboxamide, and what key intermediates are involved?

The synthesis typically involves multi-step protocols, including:

- Condensation reactions : Formation of the morpholine-3-carboxamide core via coupling of benzyl-substituted intermediates with activated carboxylic acid derivatives (e.g., using EDC·HCl and HOBt as coupling agents) .

- Tetrazole ring introduction : The 1H-tetrazol-1-yl group is often introduced via cycloaddition reactions, such as the Huisgen azide-alkyne cycloaddition, or by substituting a leaving group (e.g., chloride) on the phenyl ring with tetrazole under basic conditions .

- Purification : Column chromatography or recrystallization is critical for isolating high-purity intermediates, as impurities can affect downstream reactivity .

Q. Which spectroscopic techniques are essential for characterizing this compound, and what spectral signatures should researchers prioritize?

- NMR :

- ¹H NMR : Peaks at δ 7.2–8.1 ppm (aromatic protons), δ 4.5–5.5 ppm (morpholine and benzyl CH₂ groups), and δ 1.5–2.5 ppm (aliphatic protons).

- ¹³C NMR : Carbonyl signals (C=O) near 165–175 ppm and tetrazole ring carbons at 140–150 ppm .

Q. How can researchers assess the preliminary biological activity of this compound?

- In vitro cytotoxicity assays : Use Daphnia magna or cell lines (e.g., HeLa or HEK293) to evaluate IC₅₀ values. Protocols from structurally similar 4-benzyl-1,3-oxazole derivatives suggest 24–48 hr exposure periods with MTT or resazurin-based viability readouts .

- Enzyme inhibition studies : Target enzymes (e.g., kinases or proteases) linked to the compound’s hypothesized mechanism, using fluorogenic substrates or ELISA-based assays .

Advanced Research Questions

Q. How can contradictory data on the compound’s biological activity across studies be resolved?

Contradictions may arise from:

- Assay variability : Standardize protocols (e.g., cell passage number, serum concentration) and include positive controls (e.g., doxorubicin for cytotoxicity) .

- Solubility issues : Use co-solvents (e.g., DMSO ≤0.1%) or nanoformulations to improve bioavailability. Validate solubility via dynamic light scattering (DLS) .

- Structural analogs : Compare activity of derivatives (e.g., replacing the benzyl group with cyclohexyl) to identify critical pharmacophores .

Q. What computational strategies can optimize the synthesis and predict reactivity?

- Reaction path modeling : Use density functional theory (DFT) to simulate transition states and identify rate-limiting steps (e.g., tetrazole ring formation) .

- Machine learning (ML) : Train models on existing reaction databases to predict optimal conditions (e.g., solvent, catalyst) for yield improvement .

- Molecular docking : Screen the compound against target proteins (e.g., COX-2 or EGFR) to prioritize biological testing .

Q. How can researchers design experiments to elucidate the compound’s mechanism of action?

- Proteomics/transcriptomics : Perform RNA-seq or SILAC-based proteomics on treated cells to identify differentially expressed pathways .

- Knockout models : Use CRISPR-Cas9 to delete putative target genes (e.g., apoptosis regulators) and assess resistance .

- Pharmacokinetic studies : Track compound distribution in animal models via LC-MS/MS to correlate exposure with efficacy .

Q. What methodologies are recommended for resolving low yield in the final synthetic step?

- Reaction monitoring : Use in situ FTIR or HPLC to detect intermediate accumulation and adjust reagent stoichiometry .

- Catalyst screening : Test alternatives to traditional Pd catalysts (e.g., Cu(I) for azide-alkyne cycloadditions) .

- Solvent optimization : Replace polar aprotic solvents (e.g., DMF) with ionic liquids to enhance reaction efficiency .

Methodological Considerations

Q. How should researchers approach scaling up synthesis without compromising purity?

- Flow chemistry : Continuous flow reactors improve heat/mass transfer and reduce side reactions compared to batch processes .

- Design of experiments (DoE) : Apply factorial designs to optimize parameters (temperature, pH) for reproducibility .

- In-line purification : Integrate scavenger resins or membrane filtration to remove by-products during synthesis .

Q. What advanced analytical techniques are critical for detecting degradation products?

- LC-HRMS : Identify low-abundance degradants (e.g., oxidation of the morpholine ring) with ppm-level mass accuracy .

- X-ray crystallography : Resolve structural changes in degraded crystals to infer stability issues .

- Forced degradation studies : Expose the compound to heat, light, and humidity, followed by QbD (Quality by Design) analysis .

Future Research Directions

Q. What unexplored structural modifications could enhance the compound’s therapeutic potential?

- Bioisosteric replacements : Substitute the tetrazole ring with 1,2,4-triazole or sulfonamide groups to improve metabolic stability .

- Prodrug strategies : Introduce enzymatically cleavable groups (e.g., ester linkages) to enhance bioavailability .

- Hybrid molecules : Conjugate with known bioactive moieties (e.g., NSAIDs or antifolates) for synergistic effects .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.